Lavandulyl acetate

説明

(+/-)-Lavandulyl acetate analytical standard provided with w/w absolute assay, to be used for quantitative titration.

Lavandulyl acetate is a natural product found in Alpinia galanga and Lavandula angustifolia with data available.

作用機序

Lavandulyl acetate is a component of lavender oil and is known for its potential biological activities. This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound has been found to exhibit larvicidal activity against malaria mosquitoes . .

Mode of Action

It is known that this compound interacts with its targets, leading to changes in their biological functions

Biochemical Pathways

This compound is a monoterpenoid, which are secondary metabolites synthesized through the mevalonate (MVA) pathway . The MVA pathway occurs in the cytosol and peroxisomes, producing a variety of terpenes . The first step of the MVA pathway is catalyzed by the enzyme 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS), and the second by the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) .

Pharmacokinetics

A study on linalool, a principal active ingredient in lavender essential oil, has developed a method for characterizing its oral pharmacokinetics in humans . Similar studies on this compound could provide insights into its ADME properties and their impact on bioavailability.

Result of Action

Its larvicidal activity suggests that it may induce changes in the biological functions of its targets, leading to their death

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the composition of lavender essential oil, including the content of this compound, can vary depending on the geographical area, occurrence, and morphogenetic factors

生化学分析

Biochemical Properties

Lavandulyl acetate is a monoterpenoid, a class of terpenes that consists of two isoprene units . It is involved in the biosynthesis of other complex isoprenoids

Cellular Effects

It has been suggested that this compound, like other components of lavender oil, may have potential effects on various types of cells

Molecular Mechanism

It is known to be involved in the biosynthesis of other complex isoprenoids

Temporal Effects in Laboratory Settings

It has been observed that the volatile compounds in lavender, including this compound, show a regular change over time with sequential and successive blossoms .

Metabolic Pathways

This compound is part of the monoterpenoid biosynthesis pathway, which is a subset of the larger terpenoid backbone biosynthesis pathway . It is synthesized from geranyl diphosphate (GPP), a common precursor in the biosynthesis of monoterpenes .

Subcellular Localization

It is known that the enzymes involved in the biosynthesis of monoterpenes like this compound are located in the plastids

生物活性

Lavandulyl acetate is a significant compound found in lavender essential oil, known for its diverse biological activities. This article explores its effects on inflammation, wound healing, antimicrobial properties, and other relevant biological activities, supported by data tables and research findings.

Chemical Composition and Properties

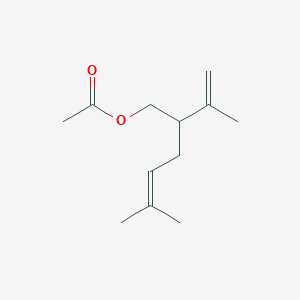

This compound is a monoterpene ester, primarily derived from the essential oil of various lavender species, particularly Lavandula angustifolia. It is recognized as a marker compound in lavender oils, contributing to their fragrance and therapeutic properties. The chemical structure of this compound can be represented as:

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In a study assessing the effects of lavender oil on TPA-induced inflammation in mice, it was found that lavender oil (containing this compound) reduced ear edema by approximately 58.7% at a dosage of 100 mg/kg. This effect was linked to the downregulation of inflammatory markers such as cyclooxygenase-2 (COX-2) and tumor necrosis factor (TNF) .

Table 1: Anti-inflammatory Effects of Lavender Oil

| Dosage (mg/kg) | Ear Edema Reduction (%) | Inflammatory Markers Reduced |

|---|---|---|

| 100 | 58.7 | COX-2, TNF |

2. Wound Healing Properties

This compound has been shown to enhance the production of pro-regenerative growth factors like Vascular Endothelial Growth Factor (VEGF). In vitro studies using HaCaT cells demonstrated that lavender oil increased VEGF levels significantly when stimulated with lipopolysaccharides (LPS), suggesting its role in promoting wound healing through angiogenesis .

Table 2: VEGF Production in HaCaT Cells

| Treatment | VEGF Production (pg/mL) |

|---|---|

| Control | 30 |

| Lavender Oil Alone | 500 |

| Lavender Oil + LPS | 15x increase |

3. Antimicrobial Activity

This compound also possesses antimicrobial properties. Studies have shown it to be effective against various pathogens, including Escherichia coli and Staphylococcus aureus. The essential oil containing this compound demonstrated significant bactericidal activity, making it a potential candidate for natural antimicrobial agents .

Table 3: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.5 µg/mL |

| S. aureus | 1.0 µg/mL |

Case Study 1: Lavender Oil in Wound Healing

A clinical trial investigated the application of lavender essential oil (rich in this compound) on diabetic foot ulcers. Patients treated with lavender oil showed a marked improvement in healing rates compared to the control group receiving standard care. The study highlighted the compound's potential to stimulate tissue regeneration and reduce inflammation .

Case Study 2: Lavender Oil as an Antimicrobial Agent

A study evaluated the effectiveness of lavender essential oil against biofilms formed by Pseudomonas aeruginosa. The results indicated that this compound significantly reduced biofilm formation by up to 74% over 24 hours, showcasing its potential use in treating chronic infections .

科学的研究の応用

Chemical Properties and Profile

Lavandulyl acetate is an ester formed from the reaction of lavandulol and acetic acid. Its chemical structure contributes to its aromatic properties and biological activities. The compound is characterized by its pleasant floral scent, making it a popular ingredient in perfumery and cosmetic formulations.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that it possesses both antibacterial and antifungal activities, making it effective against various pathogens. A study highlighted that lavender oil, rich in this compound, showed significant inhibition against Staphylococcus aureus and Candida albicans .

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Candida albicans | 12 | 100 |

Wound Healing Properties

This compound has been linked to enhanced wound healing. A study demonstrated that lavender oil increased vascular endothelial growth factor (VEGF) levels in HaCaT cells, promoting angiogenesis and tissue regeneration . This property suggests potential applications in dermatology for treating wounds and skin conditions.

Fragrance Component

Due to its pleasant aroma, this compound is widely used in the cosmetics industry as a fragrance ingredient. It is included in various products such as perfumes, lotions, and soaps. The safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) indicates that this compound does not pose significant skin sensitization risks when used at appropriate concentrations .

Skin Care Formulations

Research has shown that this compound can have beneficial effects on skin health. It has been found to possess anti-inflammatory properties, which can help soothe irritated skin. In vitro studies demonstrated that lavender oil reduced cytokine secretion associated with inflammation, indicating its potential for inclusion in skin care products aimed at reducing redness and irritation .

Pest Repellent

This compound has been studied for its efficacy as a natural insect repellent. Research indicates that blends containing this compound can effectively repel pests such as aphids and whiteflies, providing an eco-friendly alternative to synthetic pesticides .

| Insect | Repellent Efficacy (%) | Concentration (%) |

|---|---|---|

| Aphids | 70 | 5 |

| Whiteflies | 65 | 5 |

Case Study 1: Wound Healing Enhancement

A case study involving the application of lavender oil (containing this compound) on diabetic wounds showed a significant reduction in healing time compared to control groups. The treated wounds exhibited increased granulation tissue formation and reduced bacterial colonization .

Case Study 2: Cosmetic Product Development

A cosmetic company developed a line of soothing creams incorporating this compound due to its anti-inflammatory properties. Clinical trials indicated improved skin hydration and reduced irritation in participants using the cream compared to those using a placebo .

特性

IUPAC Name |

(5-methyl-2-prop-1-en-2-ylhex-4-enyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-9(2)6-7-12(10(3)4)8-14-11(5)13/h6,12H,3,7-8H2,1-2,4-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNGAVZPWWXQIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(COC(=O)C)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904865 | |

| Record name | Lavandulyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25905-14-0, 20777-39-3 | |

| Record name | 5-Methyl-2-(1-methylethenyl)-4-hexen-1-yl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25905-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lavandulyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020777393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hexen-1-ol, 5-methyl-2-(1-methylethenyl)-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025905140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lavandulyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAVANDULYL ACETATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU6ZF37MOM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。